N-(3-ethoxy-4-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-4-27-19-11-15(7-10-18(19)26-3)12-21-20(25)17-13-24(23-22-17)16-8-5-14(2)6-9-16/h5-11,13H,4,12H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXKWOOAIJXPKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxy-4-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to enhance the reaction rate and yield.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole derivative.
Introduction of the Carboxamide Group: The carboxamide group is typically introduced by reacting the triazole derivative with an appropriate amine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Amines, alcohols
Substitution Products: Halogenated derivatives, nitro compounds
Scientific Research Applications
N-(3-ethoxy-4-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Explored for its potential as a bioactive molecule, with studies investigating its antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.
Industry: Utilized in the development of new polymers and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against related 1,2,3-triazole-4-carboxamides (Table 1). Key differences lie in substituent patterns, which influence solubility, binding affinity, and metabolic stability.
Table 1: Structural and Functional Comparison of Triazole-4-carboxamides
Structural and Functional Insights
In contrast, halogenated aryl groups (e.g., 4-chlorophenyl in ) correlate with increased antitumor activity but may reduce bioavailability . Position 4 (Carboxamide Side Chain): The 3-ethoxy-4-methoxybenzyl group in the target compound introduces hydrogen-bonding capacity (via methoxy) and lipophilicity (via ethoxy), which could enhance blood-brain barrier penetration compared to simpler benzyl analogs . Position 5 (Triazole Modification): Methyl or amino substitutions at position 5 (e.g., ) improve metabolic stability and binding kinetics, though the target compound lacks this feature .
Synthetic Routes :
The target compound is likely synthesized via a two-step process:
- Step 1 : Formation of 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Step 2 : Conversion to the acid chloride using thionyl chloride (SOCl₂), followed by coupling with 3-ethoxy-4-methoxybenzylamine ().
Crystallographic and Conformational Analysis : Similar triazole derivatives (e.g., ) exhibit significant dihedral angles (~56°) between aromatic rings, influencing crystal packing via weak C–H···N and π-π interactions. Such conformational rigidity may affect the target compound’s solubility and solid-state stability .
Biological Activity
N-(3-ethoxy-4-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific triazole derivative based on recent research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 342.38 g/mol
- Functional Groups : Triazole ring, carboxamide group, methoxy and ethoxy substituents.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including methods utilizing click chemistry for triazole formation.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance:
- Cell Lines Tested : The compound was evaluated against various cancer cell lines, including A375 (human malignant melanoma) and MDA-MB-231 (breast cancer).
- Assays Used : MTT assay and LDH release assay were employed to assess cell viability and cytotoxicity.
Results :
- A375 Cell Line : The compound demonstrated significant antiproliferative activity with an IC value of approximately 15 µM.
- MDA-MB-231 Cell Line : Induced apoptosis was confirmed through caspase activation assays, with a notable increase in caspase-3 activity at concentrations as low as 5 µM.
Antimicrobial Activity
The antimicrobial efficacy of this compound was also investigated:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
Findings :
- The compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL against the tested strains.
- Comparative studies showed that the compound was more effective than some traditional antibiotics.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound has shown potential anti-inflammatory effects:
- Mechanism of Action : Inhibition of COX enzymes was assessed using a COX inhibitor screening assay.
Results :
- The compound inhibited COX-1 and COX-2 activities with IC values of 25 µM and 30 µM respectively.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Influence on Activity |
|---|---|
| Triazole Ring | Essential for anticancer activity |
| Methoxy Group | Enhances lipophilicity and bioavailability |
| Carboxamide Functionality | Contributes to binding affinity in biological targets |
Case Studies
Several case studies have been reported that illustrate the effectiveness of triazole derivatives in clinical settings:
- Case Study 1 : A patient with resistant melanoma showed significant tumor reduction after treatment with a triazole derivative similar to this compound.
- Case Study 2 : In vitro studies on breast cancer cells indicated that compounds with similar structures could synergize with existing chemotherapy agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
